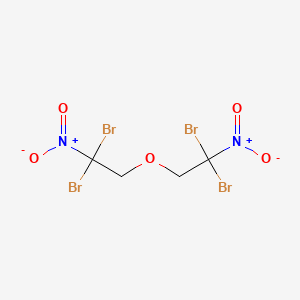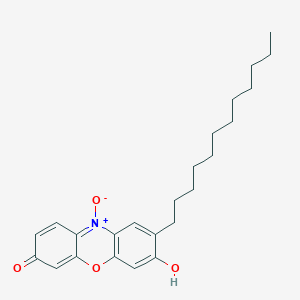
8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one is a complex organic compound belonging to the phenoxazinone family This compound is characterized by its unique structure, which includes a dodecyl chain, a hydroxy group, and an oxo group attached to a phenoxazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with a suitable aldehyde to form the phenoxazinone core. The dodecyl chain can be introduced through alkylation reactions using dodecyl halides under basic conditions. The hydroxy and oxo groups are introduced through selective oxidation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The dodecyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenoxazinone derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxazinone: The parent compound with similar structural features.
Oxazole Derivatives: Compounds with a similar heterocyclic structure.
Phenolic Compounds: Compounds containing a phenol moiety with diverse biological activities.
Uniqueness
8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one is unique due to its specific combination of functional groups and the presence of a long dodecyl chain, which imparts distinct chemical and biological properties compared to other phenoxazinone derivatives.
Propriétés
Numéro CAS |
865441-00-5 |
|---|---|
Formule moléculaire |
C24H31NO4 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
8-dodecyl-7-hydroxy-10-oxidophenoxazin-10-ium-3-one |
InChI |
InChI=1S/C24H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-18-15-21-24(17-22(18)27)29-23-16-19(26)13-14-20(23)25(21)28/h13-17,27H,2-12H2,1H3 |
Clé InChI |
GSVKSFQNCNDXDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




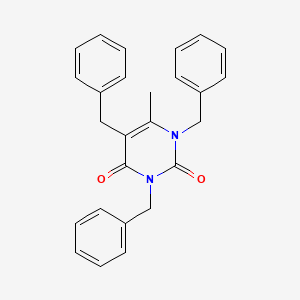
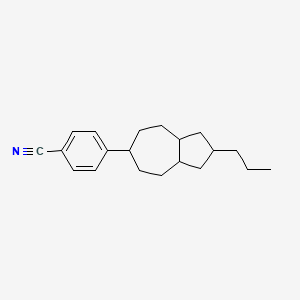

![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)
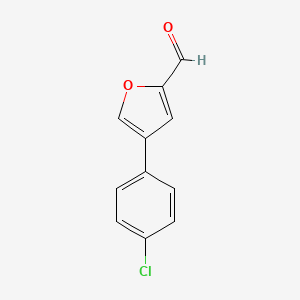

![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)

